(3S,4S)-4-((((9H-芴-9-基)甲氧基羰基)氨基)-3-羟基-6-甲基庚酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

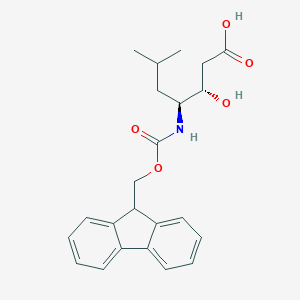

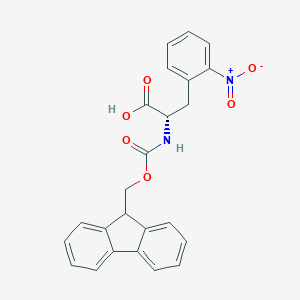

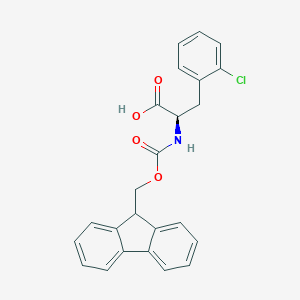

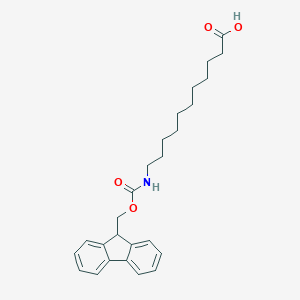

“(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid” is a chemical compound with the molecular formula C23H27NO5 . It is also known by other names such as Fmoc-L-Statine and Fmoc-STA-OH .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Detailed information about its synthesis can be found in scientific literature .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be studied using various analytical techniques .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 397.5 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 9 .

科学研究应用

膦酸应用

膦酸由于其与磷酸基团在结构上的类似性,在化学、生物学和物理学中得到广泛应用。它们因其生物活性(作为药物或前药)、骨靶向、超分子或杂化材料的设计、表面功能化、分析目的、医学成像以及作为磷酸抗原而被使用。膦酸的合成方法,包括二烷基膦酸酯的脱烷基化,突出了它们在众多研究项目中的重要性 (Sevrain 等人,2017 年)。

抗氧化性能和应用

羟基肉桂酸 (HCA) 表现出显着的生物学特性,包括抗氧化活性,其结构-活性关系 (SAR) 受到密切研究。HCA 侧链上的不饱和键的存在对其活性至关重要,表明结构特征如何影响其生物功效。此类研究可以指导优化分子先导物以管理氧化应激相关疾病,可能与对像本研究化合物一样结构复杂的化合物的研究相一致 (Razzaghi-Asl 等人,2013 年)。

在肽研究中的应用

自旋标记氨基酸 TOAC 已应用于肽的研究中,说明了使用特定氨基酸分析肽二级结构和动力学的用途。TOAC 由于其刚性环状结构而被掺入肽中,除了其他技术外,还允许进行详细的 EPR 光谱研究。这突出了结构独特的氨基酸在理解肽行为和结构方面具有潜力 (Schreier 等人,2012 年)。

药物合成中的乙酰丙酸

乙酰丙酸,具有羰基和羧基官能团,在药物合成中表现出灵活性,降低成本并简化合成步骤。其应用跨越癌症治疗、医疗材料和其他领域,展示了某些羧酸在医学中的多功能性。鉴于其官能团和结构复杂性,这与指定化合物在科学研究中的潜在多功能性相平行 (Zhang 等人,2021 年)。

作用机制

Target of Action

Fmoc-L-Statine, also known as (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid, primarily targets amines in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction forms a carbamate with amines, effectively protecting them during synthesis . The Fmoc group is then rapidly removed by a base, such as piperidine .

Biochemical Pathways

Fmoc-L-Statine affects the biochemical pathways involved in peptide synthesis . It plays a crucial role in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

The pharmacokinetics of Fmoc-L-Statine are largely determined by its role in peptide synthesis . As a protecting group, it is introduced and removed during the synthesis process . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are less relevant than those of the final peptide product .

Result of Action

The primary result of Fmoc-L-Statine’s action is the successful synthesis of peptides . By protecting amines during synthesis and then being removed, it allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-L-Statine is influenced by the conditions of the peptide synthesis process . The introduction and removal of the Fmoc group require specific conditions, such as the presence of a base . Environmental factors, such as temperature and pH, can also affect the stability and efficacy of Fmoc-L-Statine .

安全和危害

未来方向

属性

IUPAC Name |

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUYYODGVQXZAY-SFTDATJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373249 |

Source

|

| Record name | Fmoc-L-Statine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158257-40-0 |

Source

|

| Record name | Fmoc-L-Statine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)